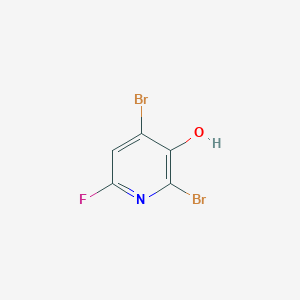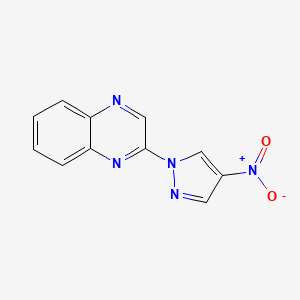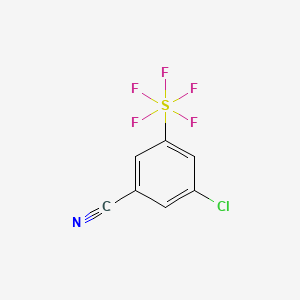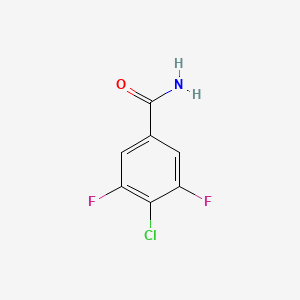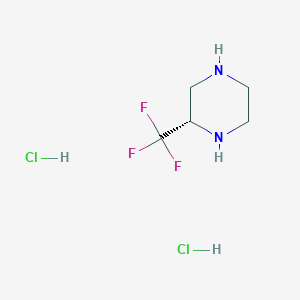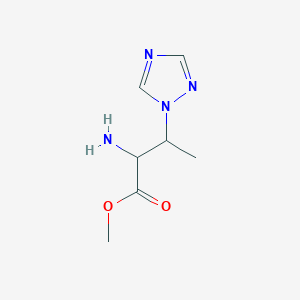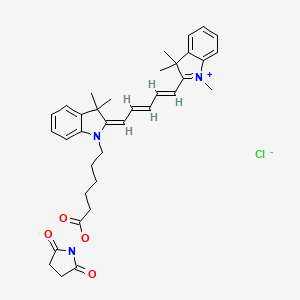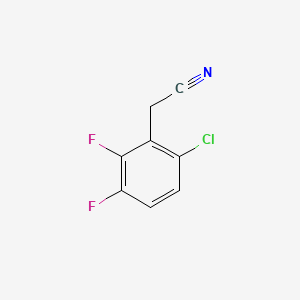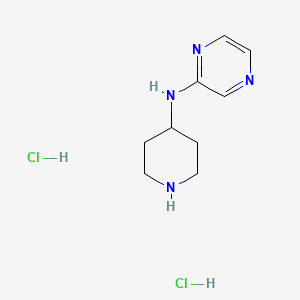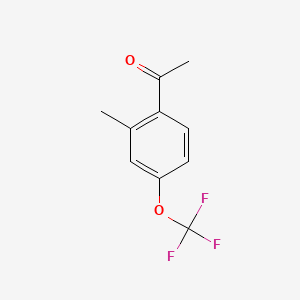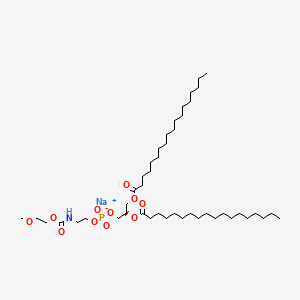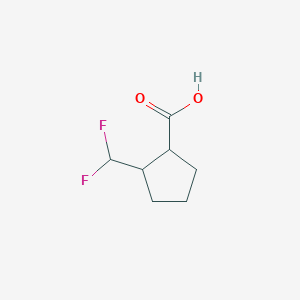
2-(二氟甲基)环戊烷-1-羧酸
描述
“2-(Difluoromethyl)cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 1421601-91-3 . It has a molecular weight of 164.15 . It is usually in liquid form .
Molecular Structure Analysis
The molecular formula of “2-(Difluoromethyl)cyclopentane-1-carboxylic acid” is C7H10F2O2 . The InChI key can be found in the properties of the compound .科学研究应用
Bio-isostere for Carboxylic Acids
环戊烷-1,3-二酮,与2-(二氟甲基)环戊烷-1-羧酸密切相关,已被确认为羧酸官能团的有效生物同位素。这些化合物表现出类似的pKa值,并可以在药物设计中替代羧酸。例如,环戊烷-1,3-二酮衍生物已显示出作为血栓素A2前列腺素受体拮抗剂的强效活性,表明它们在药物化学中的实用性(Ballatore et al., 2011)。同样,环戊烷-1,2-二酮也被研究作为潜在的羧酸生物同位素,研究证实它们作为血栓素A2前列腺素受体拮抗剂的功效(Ballatore et al., 2014)。
Reactivity in Hydrocarbon Oxidation
与环戊烷结构相关的过氧加合物的反应性,类似于2-(二氟甲基)环戊烷-1-羧酸,已被探索。这些研究旨在了解这类化合物的电子性质,并评估它们作为选择性烃氧化剂的潜力。结果表明,这些化合物可以在低温下发生各种反应,包括亲核反应和自由基自氧化途径,暗示了它们在选择性烃羟基化化学中的潜在用途(Lecloux et al., 1999)。
Metabolism in Normal and Neoplastic Tissues
类似于2-(二氟甲基)环戊烷-1-羧酸的环戊烷羧酸衍生物的代谢已在正常和携带肿瘤的小鼠中进行研究。这些研究为我们提供了关于这些化合物的分布、排泄和代谢的见解,这对于理解它们的生物影响和潜在的治疗应用至关重要(Sterling et al., 1962)。
安全和危害
属性
IUPAC Name |
2-(difluoromethyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c8-6(9)4-2-1-3-5(4)7(10)11/h4-6H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXJEPKUQKEYDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)cyclopentane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1433033.png)
